Cas no 219810-59-0 (Neramexane)

Neramexane 化学的及び物理的性質
名前と識別子
-
- 1,3,3,5,5-pentamethylcyclohexanamine
- 1,3,3,5,5-pentamethylcyclohexan-1-amine
- NERAMEXANE
- 1,1,3,3,5-pentamethyl-cyclohexanamine
- 1,3,3,5,5-pentamethylcyclohexylamine
- 1-amino-1,3,3,5,5-pentamethyl-cyclohexan
- 1-amino-1,3,3,5,5-pentamethylcyclohexane
- Cyclohexanamine,1,3,3,5,5-pentamethyl
- MRZ 2-579
- Neramexane [INN]
- OGZQTTHDGQBLBT-UHFFFAOYSA-N
- DTXSID40176399
- SCHEMBL466073
- NERAMEXANE [WHO-DD]
- AKOS006328361
- UNII-856DX0KJ84
- CHEMBL2110954
- 856DX0KJ84
- NERAMEXANE HYDROCHLORIDE
- 219810-59-0
- EN300-298364
- Q6995889
- Neramexane Free Base
- DB04926
- NS00027008
- DB-111029
- Cyclohexanamine, 1,3,3,5,5-pentamethyl-
- Neramexane
-
- MDL: MFCD09838909
- インチ: InChI=1S/C11H23N/c1-9(2)6-10(3,4)8-11(5,12)7-9/h6-8,12H2,1-5H3
- InChIKey: OGZQTTHDGQBLBT-UHFFFAOYSA-N
- ほほえんだ: CC1(CC(CC(C1)(C)N)(C)C)C
計算された属性
- せいみつぶんしりょう: 169.18300
- どういたいしつりょう: 169.183049738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02000
- LogP: 3.64040
Neramexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N390098-0.5mg |
Neramexane |
219810-59-0 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-298364-0.25g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 0.25g |
$870.0 | 2023-09-06 | ||
Enamine | EN300-298364-1g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 1g |
$946.0 | 2023-09-06 | ||
Enamine | EN300-298364-10.0g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 10.0g |
$4068.0 | 2023-02-27 | ||
Enamine | EN300-298364-5g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 5g |
$2742.0 | 2023-09-06 | ||
Enamine | EN300-298364-10g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 10g |
$4068.0 | 2023-09-06 | ||
Enamine | EN300-298364-0.05g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 0.05g |
$795.0 | 2023-09-06 | ||
Enamine | EN300-298364-0.1g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 0.1g |
$833.0 | 2023-09-06 | ||
Enamine | EN300-298364-1.0g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-298364-0.5g |
1,3,3,5,5-pentamethylcyclohexan-1-amine |
219810-59-0 | 0.5g |
$908.0 | 2023-09-06 |
Neramexane 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Neramexaneに関する追加情報
Introduction to Neramexane (CAS No: 219810-59-0)
Neramexane, a compound with the chemical identifier CAS No: 219810-59-0, has garnered significant attention in the field of pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications. This compound, belonging to the class of heterocyclic molecules, has been extensively studied for its pharmacological effects, particularly in the context of neurodegenerative disorders and cognitive enhancement.
The molecular structure of Neramexane consists of a complex arrangement of atoms that contributes to its distinctive biological activity. Recent advancements in chemical biology have shed light on the mechanisms by which this compound interacts with biological targets, offering new insights into its potential as a therapeutic agent. The compound's ability to modulate specific neurotransmitter systems has made it a subject of interest for researchers exploring treatments for conditions such as Alzheimer's disease and other forms of dementia.
One of the most compelling aspects of Neramexane is its potential to enhance cognitive function without the side effects commonly associated with other psychotropic drugs. Studies have demonstrated that Neramexane can improve memory retention and learning abilities in animal models, suggesting its promise for human applications. Furthermore, preliminary clinical trials have shown encouraging results in patients suffering from mild cognitive impairment, indicating that this compound may offer a new hope for managing cognitive decline.
The synthesis and characterization of CAS No: 219810-59-0 have been refined through cutting-edge techniques in organic chemistry and spectroscopy. Researchers have developed efficient synthetic routes that allow for the scalable production of high-purity Neramexane, facilitating further research and development. The compound's stability under various conditions has also been a focus of study, ensuring its suitability for both laboratory and clinical settings.
In addition to its cognitive-enhancing properties, Neramexane has shown promise in other therapeutic areas. For instance, preclinical studies have indicated that it may possess anti-inflammatory and antioxidant effects, which could be beneficial in treating neuroinflammatory diseases. The compound's ability to cross the blood-brain barrier has further enhanced its appeal as a potential treatment for central nervous system disorders.
The regulatory landscape surrounding the development and use of Neramexane is evolving rapidly. Regulatory agencies are closely monitoring the progress of clinical trials and are expected to provide guidelines that will shape the future of this promising compound. As more data becomes available, it is anticipated that Neramexane will gain approval for specific indications, marking a significant milestone in pharmaceutical innovation.
The future directions of research on Neramexane are multifaceted. Scientists are exploring ways to optimize its pharmacokinetic profile, enhance its bioavailability, and develop novel formulations that can improve patient compliance. Additionally, efforts are underway to investigate potential synergies between Neramexane and other drugs, aiming to create combination therapies that offer even greater therapeutic benefits.
The impact of Neramexane on society could be profound if it successfully transitions from experimental research to widespread clinical use. Patients suffering from cognitive impairments could experience significant improvements in their quality of life, while healthcare systems may benefit from more effective and safer treatment options. The economic implications of such advancements are also substantial, as they could lead to new markets and revenue streams for pharmaceutical companies.
In conclusion, Neramexane (CAS No: 219810-59-0) represents a promising avenue in the quest for effective treatments for neurodegenerative diseases and cognitive disorders. Its unique chemical properties, coupled with encouraging preclinical and clinical findings, position it as a compound worthy of continued investment and research. As scientific understanding evolves and regulatory pathways become clearer, Neramexane is poised to make a significant contribution to the field of medicine.
219810-59-0 (Neramexane) 関連製品
- 5400-88-4(4-(tert-Butyl)cyclohexanamine)
- 20615-18-3(4,4-dimethylcyclohexan-1-amine)
- 19982-08-2(Memantine)
- 2163-33-9(cis-4-tert-butylcyclohexanamine)
- 3377-24-0(Cyclohexanamine,4,4'-(1-methylethylidene)bis-)
- 768-94-5(Amantadine)
- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)
- 1111506-91-2([(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
- 2141455-42-5(3-formamido-3-(1-methylcyclopropyl)propanoic acid)
- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)
